3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine
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Overview
Description
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the CuAAC reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, considerations for cost-effectiveness and safety would be paramount in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in bioconjugation techniques, where it helps in attaching biomolecules to various surfaces or other molecules.
Industry: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can also participate in hydrogen bonding and other non-covalent interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound that serves as a precursor in the synthesis of more complex triazoles.
4-(aminomethyl)-1H-1,2,3-triazole: A closely related compound with similar chemical properties.
1-(2-Aminoethyl)-1H-1,2,3-triazole:
Uniqueness
3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine is unique due to its specific structure, which combines the triazole ring with an aminomethyl group and a propan-1-amine moiety. This unique combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H13N5 |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-[4-(aminomethyl)triazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C6H13N5/c7-2-1-3-11-5-6(4-8)9-10-11/h5H,1-4,7-8H2 |
InChI Key |
JWBMHAOBMQJRCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCN)CN |
Origin of Product |
United States |
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